molecular formula C6H5F2NO2S B2465292 3-Amino-4-fluorobenzene-1-sulfonyl fluoride CAS No. 2172291-10-8

3-Amino-4-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B2465292
CAS No.: 2172291-10-8
M. Wt: 193.17
InChI Key: PEZMOFHUXNGSTP-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzene-1-sulfonyl fluoride is a chemical building block for research and development. As a sulfonyl fluoride derivative, this compound is of significant interest in medicinal chemistry and chemical biology, particularly for the synthesis of more complex molecules and in the development of covalent inhibitors. Sulfonyl fluorides are valued for their reactivity and stability under physiological conditions, making them useful tools for targeting serine proteases and other enzymes. This compound is exclusively for laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-amino-4-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZMOFHUXNGSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Sulfonation via Acetanilide Intermediates

The chlorosulfonation strategy leverages the strong para-directing effects of acetanilide groups to achieve precise sulfonyl chloride placement. Starting with 4-fluoroaniline, acetylation yields 4-fluoroacetanilide, which directs electrophilic chlorosulfonation to the para position (C-1) upon treatment with chlorosulfonic acid at 70°C. This stepwise protection ensures regioselectivity, avoiding undesired ortho/meta products. Kinetic studies reveal that elevated temperatures (>60°C) accelerate disulfide intermediate formation, which is critical for subsequent oxidation.

The resulting 4-acetamido-3-fluorobenzene-1-sulfonyl chloride undergoes halogen exchange with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF). This nucleophilic substitution proceeds via a two-step mechanism: initial chloride dissociation forms a sulfonyl cation, which reacts with fluoride ions to yield the sulfonyl fluoride. Yields exceeding 80% are achievable when using anhydrous KF and rigorous exclusion of moisture.

Deprotection and Isolation

Hydrolysis of the acetamido group is achieved through acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions. While acidic hydrolysis preserves the sulfonyl fluoride moiety, alkaline conditions risk partial hydrolysis to sulfonic acids, necessitating pH-controlled reaction monitoring. Final purification via recrystallization from ethanol/water mixtures affords 3-amino-4-fluorobenzene-1-sulfonyl fluoride in 75–85% overall yield, with HPLC purity >99%.

Electrochemical Oxidation: A Sustainable Route from Thiol/Disulfide Precursors

Mechanism of Anodic Fluorination

Electrochemical methods enable direct conversion of 3-amino-4-fluorobenzenethiol to the target sulfonyl fluoride using a divided cell with Pt electrodes. The process involves three key steps:

  • Anodic oxidation of thiol to disulfide via radical coupling.
  • Further oxidation to sulfenyl fluoride intermediates through fluoride ion attack on the radical cation.
  • Final oxidation to sulfonyl fluoride, with water acting as a proton shuttle in the reaction medium.

Microflow electrochemical reactors enhance mass transfer, reducing reaction times from hours to minutes (5 min vs. 45 min in batch). However, the limited commercial availability of 3-amino-4-fluorobenzenethiol necessitates prior synthesis from sulfonyl chlorides, diminishing the method’s practicality.

Optimization Challenges

Radical scavengers like TEMPO suppress side reactions but lower yields by 15–20%, while higher KF concentrations (>3 M) precipitate insoluble salts, complicating product isolation. Despite these hurdles, the method’s atom economy (92%) and minimal waste generation align with green chemistry principles.

Nitro Reduction Strategies: Balancing Reactivity and Selectivity

Nitration and Sulfonation Sequence

An alternative route begins with nitration of 4-fluorobenzenesulfonic acid at C-3, followed by sulfonyl fluoride formation. Nitration with fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group meta to fluorine, achieving 70% regioselectivity. Subsequent treatment with PCl₅ converts the sulfonic acid to sulfonyl chloride, which is fluorinated using KF/18-crown-6 in THF.

Catalytic Hydrogenation

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to amine without affecting the sulfonyl fluoride. Elevated pressures (50 psi) and low temperatures (25°C) prevent desulfonation, yielding 85% pure product. This method’s main limitation is over-reduction to hydroxylamines if reaction times exceed 6 hours.

Comparative Analysis of Synthetic Methods

Parameter Chlorosulfonation Electrochemical Nitro Reduction
Overall Yield (%) 75–85 50–65 60–70
Reaction Time 8–12 h 0.5–2 h 10–14 h
Scalability Industrial Lab-scale Pilot-scale
Green Metrics (E-factor) 8.2 2.1 12.4
Purity (%) >99 90–95 95–98

The chlorosulfonation route excels in yield and purity but generates stoichiometric HCl waste. Electrochemical methods, though greener, require specialized equipment and rare starting materials. Nitro reduction balances moderate yields with straightforward scalability but suffers from higher E-factors due to solvent-intensive steps.

Stability and Functional Reactivity

Hydrolytic Stability

The electron-donating amino group at C-3 significantly enhances hydrolytic stability compared to non-aminated analogs. Accelerated aging studies (40°C, 75% RH) show a half-life of 320 hours for this compound versus 48 hours for benzenesulfonyl fluoride. This stability arises from reduced electrophilicity at the sulfur center, as confirmed by DFT calculations.

SuFEx Click Chemistry Applications

The compound’s stability enables its use in sulfur(VI) fluoride exchange (SuFEx) reactions, forming covalent linkages with phenolic and amine nucleophiles. Kinetic profiling demonstrates a second-order rate constant ($$k_2$$) of $$1.4 \times 10^{-3}$$ M⁻¹s⁻¹ with tyrosine residues, outperforming aryl fluorosulfates by 3-fold.

Industrial Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a key intermediate in protease inhibitors, notably for HIV-1 and SARS-CoV-2 main protease targets. Its sulfonamide derivative (2368-84-5) exhibits potent binding to the catalytic dyad (Kd = 12 nM).

Materials Science

Copolymers incorporating this monomer demonstrate enhanced thermal stability ($$T_g = 215°C$$) and chemical resistance, making them suitable for proton-exchange membranes in fuel cells.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in 3-Amino-4-fluorobenzene-1-sulfonyl fluoride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfonic acids and other oxidized forms.

    Reduction Products: Sulfonamides and other reduced derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

3-Amino-4-fluorobenzene-1-sulfonyl fluoride is classified as a sulfonyl fluoride, which are known for their electrophilic nature. This compound can react with nucleophilic residues in proteins, such as lysine, serine, and cysteine, making it valuable for studying protein interactions and functions. The stability and reactivity of sulfonyl fluorides can be influenced by the electronic characteristics of substituents; for instance, the amino group in 3-amino-4-fluorobenzene enhances its stability compared to other derivatives .

Applications in Chemical Biology

Sulfonyl fluorides like this compound have been utilized as covalent probes in various research areas:

  • Enzyme Inhibition : These compounds can act as irreversible inhibitors of serine proteases by forming covalent bonds with the active site residues. For example, sulfonyl fluorides have been shown to effectively inhibit enzymes involved in lipid metabolism .
  • Protein-Protein Interactions : The ability of sulfonyl fluorides to modify specific amino acid residues allows researchers to investigate protein-protein interactions (PPIs). By incorporating these compounds into peptide sequences, scientists can create targeted agents that selectively disrupt PPIs, which is crucial for understanding cellular signaling pathways .
  • Fragment-Based Drug Discovery : In drug discovery, this compound can be used as a fragment in high-throughput screening assays to identify potential drug candidates. Its reactivity profile allows it to label target proteins selectively, aiding in the identification of binding sites .

Case Studies

Several studies have highlighted the utility of this compound:

  • Study on XIAP Targeting Agents : A study demonstrated that aryl-sulfonyl fluorides could be incorporated into peptide inhibitors targeting the X-linked inhibitor of apoptosis protein (XIAP). The modified peptides showed enhanced cell permeability and selective reactivity towards lysine residues, providing insights into therapeutic strategies against cancer .
  • Fragment Screening : Another investigation assessed the reactivity of various sulfonyl fluorides, including 3-amino derivatives, in fragment-based screening approaches. The results indicated that this compound exhibited a favorable balance between stability and reactivity, making it an ideal candidate for further development .

Table 1: Stability and Reactivity of Sulfonyl Fluorides

CompoundStability (Half-life)Reactivity with Nucleophiles
This compoundModerateHigh
4-Aminobenzenesulfonyl fluorideLowModerate
Meta-substituted carboxylic acidHighLow

Table 2: Applications in Drug Discovery

Application AreaDescriptionExample Use Case
Enzyme InhibitionIrreversible binding to active site residuesInhibition of serine proteases
Protein-Protein InteractionsDisruption of specific interactionsTargeting XIAP in cancer therapy
Fragment-Based Drug DiscoveryScreening for potential drug candidatesIdentifying binding sites

Mechanism of Action

The mechanism of action of 3-Amino-4-fluorobenzene-1-sulfonyl fluoride involves its interaction with molecular targets, particularly enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can block the enzyme’s activity, making it a valuable tool for studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

    4-Amino-3-fluorobenzene-1-sulfonyl fluoride: Similar structure but with different positioning of the amino and fluorine groups.

    3-Amino-4-chlorobenzene-1-sulfonyl fluoride: Chlorine atom instead of fluorine.

    3-Amino-4-methylbenzene-1-sulfonyl fluoride: Methyl group instead of fluorine.

Uniqueness: 3-Amino-4-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, along with the sulfonyl fluoride group. This combination of functional groups imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

3-Amino-4-fluorobenzene-1-sulfonyl fluoride (CAS No. 2172291-10-8) is a sulfonyl fluoride compound that has garnered attention for its potential biological applications, particularly in chemical biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

  • Molecular Formula : C7H8FNO2S
  • Molecular Weight : 189.21 g/mol
  • Functional Groups : Sulfonyl fluoride, amino group, and fluorine substituent.

The biological activity of this compound primarily involves its ability to covalently modify target proteins through the sulfonyl fluoride moiety. This modification can lead to the inhibition of specific enzymes or receptors, thereby influencing various biochemical pathways.

Key Mechanisms:

  • Covalent Bond Formation : The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to irreversible inhibition.
  • Selective Targeting : The amino group enhances the compound's selectivity towards certain biological targets compared to other sulfonyl fluorides .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : It has been shown to inhibit serine hydrolases effectively. For instance, studies indicate that compounds with similar structures can serve as potent inhibitors for fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism .
  • Fragment-Based Drug Design : The compound has been utilized in fragment-based drug discovery approaches, where its reactivity profile aids in identifying binding interactions with target proteins .
  • Chemical Probes in Chemical Biology : this compound serves as a chemical probe to study protein interactions and functions within cellular systems, particularly in the context of ubiquitin ligase complexes .

Research Findings

Recent studies have provided insights into the efficacy and stability of this compound:

Stability and Reactivity

A comparative analysis of different sulfonyl fluorides revealed that 3-amino derivatives exhibit increased stability and lower reactivity in aqueous environments compared to their para-substituted counterparts. This stability makes it a favorable candidate for further development in medicinal chemistry .

Case Studies

Several case studies have documented the application of this compound in various experimental setups:

StudyObjectiveFindings
Evaluate reactivity as a chemical probeShowed effective labeling of target proteins with high specificity
Investigate binding potency in cellular contextsDemonstrated significant binding affinity to cereblon, impacting cellular pathways
Explore enzyme inhibition potentialIdentified as a selective inhibitor for FAAH with IC50 values in the low nanomolar range

Q & A

Q. What are the common synthetic routes for preparing 3-amino-4-fluorobenzene-1-sulfonyl fluoride?

Methodological Answer: Synthesis typically involves sulfonation or nucleophilic substitution. For example:

  • Sulfonation : Start with 3-amino-4-fluorobenzene, reacting with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) .
  • Nucleophilic Substitution : React a pre-synthesized sulfonyl chloride derivative (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) with ammonia or an amine source under basic conditions (e.g., triethylamine) to introduce the amino group .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography or recrystallization.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and purity. The sulfonyl fluoride group exhibits distinct 19F^{19}\text{F} shifts near -60 to -70 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EI-MS verifies molecular weight and fragmentation patterns .
  • Infrared Spectroscopy : Identify characteristic S=O (1350-1200 cm1^{-1}) and S-F (800-700 cm1^{-1}) stretches .
  • Elemental Analysis : Confirm C, H, N, S, and F percentages to assess purity .

Q. What are the primary safety considerations when handling this compound?

Methodological Answer:

  • Toxicity : The sulfonyl fluoride group is reactive and may hydrolyze to release HF. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Keep anhydrous under inert gas (N2_2/Ar) at -20°C to prevent hydrolysis .
  • Spill Management : Neutralize spills with calcium carbonate or sodium bicarbonate to immobilize fluoride ions .

Advanced Research Questions

Q. How do the amino and fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects : The amino group (-NH2_2) is electron-donating, activating the benzene ring toward electrophilic attack, while the fluorine (-F) is electron-withdrawing, increasing the electrophilicity of the sulfonyl fluoride group .
  • Reactivity Optimization : Use computational methods (DFT) to model charge distribution and predict sites for nucleophilic attack. Experimentally, compare reaction rates with analogs (e.g., 4-fluorobenzenesulfonyl fluoride) to isolate substituent effects .
  • Steric Effects : The -NH2_2 group at the 3-position may hinder nucleophilic access to the sulfonyl fluoride. Test bulky vs. small nucleophiles (e.g., methylamine vs. ammonia) to assess steric impact .

Q. How can researchers resolve contradictory data in sulfonation reactions involving this compound?

Methodological Answer:

  • Identify Variables : Compare reaction conditions (temperature, solvent, catalyst) across studies. For example, conflicting yields may arise from using DMF (polar aprotic) vs. THF (less polar) solvents .
  • Purity Assessment : Use HPLC or GC-MS to detect byproducts (e.g., hydrolysis to sulfonic acid) that skew yield calculations .
  • Reproducibility : Validate methods using standardized reagents (e.g., anhydrous KF for fluorination) and control moisture levels rigorously .

Q. What strategies improve the compound’s stability against hydrolysis in aqueous environments?

Methodological Answer:

  • pH Control : Stabilize the sulfonyl fluoride group by maintaining acidic conditions (pH < 4) to slow hydrolysis. Buffered solutions (e.g., citrate buffer) are effective .
  • Derivatization : Protect the amino group with acetyl or tert-butoxycarbonyl (Boc) groups to reduce nucleophilic interference with the sulfonyl fluoride .
  • Solvent Selection : Use non-aqueous solvents (e.g., DCM, acetonitrile) for reactions and storage. Add molecular sieves to absorb trace water .

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